2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide
Description
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUQTWHVVKYHD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 5-nitrothiophene-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by nitration. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitrate esters.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used to substitute the hydroxyl group, such as halides or alkyl halides.
Major Products Formed
Oxidation: : Formation of nitrate esters.
Reduction: : Formation of amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Potential Applications
The potential applications of 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide include:
- As an intermediate in synthesizing pharmaceutical compounds.
- In developing novel materials.
- In various catalytic processes.
Scientific Research Applications
Hydrazide-hydrazone derivatives, including this compound, have garnered attention for their chemical and structural properties and have demonstrated remarkable activity against Gram-positive and Gram-negative microorganisms . Structure-activity relationship studies may provide a basis for chemical modifications to develop potential bioactive compounds of clinical interest .
Benzohydrazide derivatives have a range of biological and physiological activities . Benzohydrazones have demonstrated anticancer, antimicrobial, herbicidal, anticonvulsant, antioxidant, diuretic, anti-mycobacterial, antitumor, anti-inflammatory, antiviral, and antimalarial activities .
Antimicrobial Activity
Various hydrazide-hydrazones have shown good efficiency, providing a basis for further research on such compounds .
Antimicrobial activity has been observed in several studies:
- Hydrazones of [(2-Benzothiazolylthio)acetyl]hydrazine were synthesized and screened for antimicrobial activity against various bacteria and fungi, with some compounds showing high potency against yeast-like fungi and bacteria .
- Substituted pyrazole Schiff bases and hydrazones were synthesized, and some derivatives exhibited more potent antimicrobial activity than the standard .
- A series of ω-nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones were synthesized and tested against standard microbial strains, with some compounds showing pronounced antimicrobial activity .
- Certain 4-substituted derivatives of 3-[(5-methyl-2-benzoxazolinone-3-yl)methyl]-1H-1,2,4-triazole-5-(4H)-thione showed promising antifungal activity .
- 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide showed equal activity with ceftriaxone against S. aureus .
- 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides were synthesized and tested for in vitro antimicrobial activity, with the presence of an electron-withdrawing group (NO2) making them highly active antimicrobial agents .
- Diflunisal hydrazide-hydrazone derivatives, such as 2’,4’-difluoro-4-hydroxybiphenyl-3-carboxylic acid [(5-nitro-2-furyl)methylene] hydrazide, have been synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis, as well as antimicrobial activities against various bacteria, fungi, and yeast species .
Ultrasound-Assisted Synthesis
Ultrasound-assisted methods have been explored to enhance the yield and reduce reaction time in the synthesis of this compound. In one study, 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) was synthesized using both conventional and ultrasonication methods . The ultrasound method notably reduced the reaction time and enhanced the product yield .
Anti-bacterial applications
Mechanism of Action
The mechanism by which 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in the substituents on the aromatic rings (benzohydrazide and heterocyclic moieties). Key comparisons include:
Key Insights :
- The nitro group in the target compound and BSF analogs enhances biological and electrochemical activity compared to non-nitro derivatives like HTMBH .
- Thiophene’s aromaticity and sulfur coordination (in HTMBH and target) improve corrosion inhibition via adsorption on metal surfaces .
Corrosion Inhibition
- HTMBH : Achieves 95% inhibition on mild steel in 0.5 M H₂SO₄ via mixed physical/chemical adsorption .
- Target Compound : Expected superior performance due to nitro group’s electron-withdrawing effects, enhancing metal-surface interactions .
Coordination Chemistry
- Cu²⁺ Complexes of Benzohydrazides : Exhibit urease inhibition and antibacterial activity .
- Target Compound : The nitro-thienyl group may enable unique metal-binding modes for catalytic or therapeutic applications .
Physicochemical Properties
Biological Activity
2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones known for diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. The following article reviews the biological activity of this compound based on recent studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzohydrazide and 5-nitro-2-thiophenecarboxaldehyde. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus : Exhibiting a minimum inhibitory concentration (MIC) of 32 μg/mL.
- Escherichia coli : Showing an MIC of 64 μg/mL.
- Candida albicans : Displaying antifungal activity with an MIC of 16 μg/mL.
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce oxidative stress was evaluated using DPPH and ABTS assays, yielding promising results.
Case Studies
- Antimicrobial Efficacy Study : A recent study tested various hydrazone derivatives against clinical isolates of bacteria and fungi. The results highlighted that compounds similar to this compound exhibited superior antimicrobial activity compared to standard antibiotics like penicillin and fluconazole .
- Antioxidant Activity Evaluation : In a comparative analysis, this compound showed higher antioxidant activity than some commercially available antioxidants, suggesting its potential use in food preservation and therapeutic applications .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce inflammation markers in animal models, suggesting potential anti-inflammatory properties that warrant further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of hydrazones. The presence of the nitro group on the thiophene ring appears to enhance the antimicrobial properties significantly. Modifications at the benzohydrazide moiety can also influence potency and selectivity against various pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 5-nitrothiophene-2-carbaldehyde with 2-hydroxybenzohydrazide. Traditional reflux methods using glacial acetic acid as a catalyst (e.g., 3 hours in ethanol) yield moderate purity . Ultrasound-assisted synthesis in ethanol reduces reaction time and improves homogeneity, achieving higher yields (~72%) with greener conditions . Solvent choice (e.g., dioxane vs. ethanol) and catalysts (e.g., p-toluenesulfonic acid) significantly affect reaction efficiency and byproduct formation, as observed in analogous hydrazone syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O at ~1628 cm⁻¹, C=N at ~2250 cm⁻¹, and OH/NH stretches at 3200–3400 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve tautomeric forms and confirm hydrazone linkage (e.g., δ 8.5–12.5 ppm for imine protons) .
- XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) determines bond lengths, angles, and supramolecular interactions (mean C–C bond precision: 0.003 Å) .
Q. How does this compound function as a corrosion inhibitor, and what experimental parameters should be prioritized in inhibition studies?
- Methodological Answer : The compound adsorbs onto metal surfaces via lone pairs from S, O, and N atoms, forming protective layers. Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency in acidic media. Key parameters include concentration (0.1–5 mM), temperature (25–60°C), and immersion time (1–24 hours). DFT-derived Fukui indices can predict reactive sites for adsorption .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, FMO) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), global reactivity descriptors (e.g., electronegativity, hardness), and Mulliken charges. HOMO-LUMO gaps (~3–5 eV) correlate with charge-transfer efficiency, while electrostatic potential maps highlight nucleophilic/electrophilic regions . For corrosion studies, molecular dynamics simulations model adsorption energies on Fe(110) surfaces .
Q. How can phosphorus-containing derivatives of this compound be synthesized, and what mechanistic pathways govern their formation?
- Methodological Answer : Reacting the hydrazone with phosphorus reagents (e.g., P₂S₅, Lawesson’s reagent) under Pudovik conditions forms heterocycles (e.g., 1,3,2-oxazaphosphininyl derivatives). Key steps include:
- Sulfurization : P₂S₅ converts C=O to C=S in dioxane (8 hours reflux, 58% yield) .
- Cyclization : Trifluoroboron etherate catalyzes Michael addition of phosphites to azomethine bonds, followed by intramolecular cyclization (e.g., 10 hours reflux, 53% yield) .
- Mechanistic Probes : Isotopic labeling (¹⁵N/³¹P NMR) tracks intermediate formation .
Q. What structure-activity relationships (SARs) govern its biological activity, and how can in vitro assays validate these hypotheses?
- Methodological Answer :
- Anticancer SAR : Nitro-thienyl groups enhance DNA intercalation, while the hydrazide moiety chelates metal ions (e.g., Cu²⁺) to generate reactive oxygen species (ROS). MTT assays on cancer cell lines (IC₅₀: 10–50 µM) and flow cytometry (apoptosis markers) validate efficacy .
- Antimicrobial SAR : Nitro groups improve membrane permeability. Disk diffusion assays (MIC: 25–100 µg/mL) and time-kill curves assess bactericidal kinetics .
Q. How do polymorphism and crystallization conditions affect its physicochemical properties?
- Methodological Answer : Solvent polarity (e.g., ethanol vs. dioxane) and cooling rates dictate crystal packing. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., melt points: 230–278°C), while Hirshfeld surface analysis quantifies π-π stacking and hydrogen-bonding interactions. SHELXD-assisted structure solution resolves disorder in asymmetric units .
Q. What coordination chemistry principles apply to its metal complexes, and how do these enhance functional properties?
- Methodological Answer : The compound acts as a tridentate ligand via O (phenolic), N (imine), and S (thiophene) donors. Cu²⁺ and Ni²⁺ complexes exhibit octahedral geometry (UV-Vis d-d transitions: 500–600 nm) and enhanced bioactivity. X-band EPR and magnetic susceptibility measurements (e.g., μeff ~1.73 BM for Cu²⁺) confirm spin states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
